Isoxazolo[5,4-b]quinolin-3-amine
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Overview
Description
Isoxazolo[5,4-b]quinolin-3-amine is a heterocyclic compound that features a fused isoxazole and quinoline ring system. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-b]quinolin-3-amine typically involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method includes the use of 5-amino-3-methylisoxazole as a starting material, which undergoes heterocyclization reactions with electrophilic agents . Another approach involves the condensation of isatins with 6-amino uracils and isoxazoles, followed by ring expansion reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to achieve high yields and purity, using techniques such as reflux, microwave irradiation, and ultrasonication .
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-b]quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Isoxazolo[5,4-b]quinolin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of isoxazolo[5,4-b]quinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound have been shown to inhibit phosphodiesterase enzymes, which play a role in cellular signaling pathways . The exact pathways and molecular targets can vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Isoxazolo[5,4-b]quinolin-3-amine can be compared with other similar compounds, such as:
Isoxazolo[5,4-b]pyridines: These compounds share a similar fused ring system but differ in their biological activity and chemical reactivity.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to a quinoline ring and exhibit different pharmacological properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse functionalization, which can lead to a wide range of biological activities and applications.
Properties
Molecular Formula |
C10H7N3O |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-b]quinolin-3-amine |
InChI |
InChI=1S/C10H7N3O/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h1-5H,(H2,11,13) |
InChI Key |
WTXNZXKXRNMDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=NOC3=N2)N |
Origin of Product |
United States |
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